molecular formula C15H16ClNO3S B4281936 N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide

Cat. No.: B4281936
M. Wt: 325.8 g/mol
InChI Key: CQJJBJVYAOOYBT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 5-chloro-2-methoxyphenyl group and an ethyl group. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(5-chloro-2-hydroxyphenyl)-4-ethylbenzenesulfonamide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation Reactions: N-(5-chloro-2-hydroxyphenyl)-4-ethylbenzenesulfonamide.

    Reduction Reactions: N-(5-chloro-2-amino-phenyl)-4-ethylbenzenesulfonamide.

Scientific Research Applications

Chemistry: N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It acts as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit specific biological targets, which could lead to the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway it controls. This inhibition can lead to various therapeutic effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-4-ethylbenzenesulfonamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.

    N-(5-chloro-2-methoxyphenyl)-4-isopropylbenzenesulfonamide: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness: N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 5-chloro-2-methoxyphenyl group and the ethyl group on the benzene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-3-11-4-7-13(8-5-11)21(18,19)17-14-10-12(16)6-9-15(14)20-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJJBJVYAOOYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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